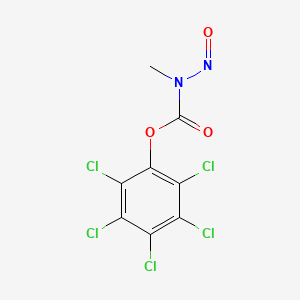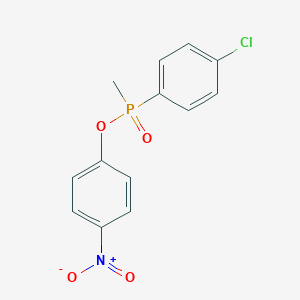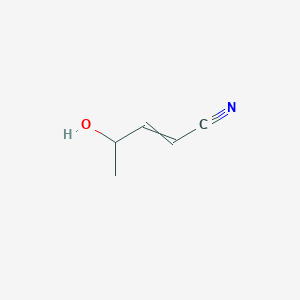
4-Hydroxypent-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxypent-2-enenitrile is an organic compound characterized by the presence of both a hydroxy (-OH) group and a nitrile (-CN) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Hydroxypent-2-enenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide to carbonyl compounds. This reaction involves the addition of hydrogen cyanide to an aldehyde or ketone, resulting in the formation of a hydroxynitrile. The reaction typically proceeds via a two-step mechanism:
- The cyanide ion attacks the carbonyl carbon, forming a negatively charged intermediate.
- The negatively charged oxygen atom in the intermediate reacts with a proton to form the hydroxynitrile .
Industrial Production Methods
Industrial production of hydroxynitriles, including this compound, often involves the use of hydrogen cyanide and appropriate carbonyl compounds under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxypent-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxypent-2-enenitrile has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 4-Hydroxypent-2-enenitrile involves its interaction with various molecular targets and pathways. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-2-methylpropanenitrile: Another hydroxynitrile with similar functional groups but different structural arrangement.
4-Hydroxybutanenitrile: A hydroxynitrile with a shorter carbon chain.
Uniqueness
The presence of both hydroxy and nitrile groups in a conjugated system provides unique chemical properties that can be exploited in various fields .
Eigenschaften
CAS-Nummer |
83144-19-8 |
|---|---|
Molekularformel |
C5H7NO |
Molekulargewicht |
97.12 g/mol |
IUPAC-Name |
4-hydroxypent-2-enenitrile |
InChI |
InChI=1S/C5H7NO/c1-5(7)3-2-4-6/h2-3,5,7H,1H3 |
InChI-Schlüssel |
JTEKMNSVRQRNHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


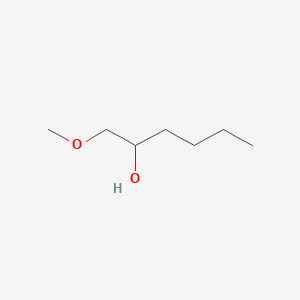
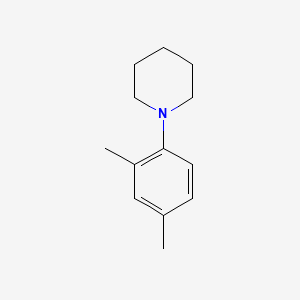

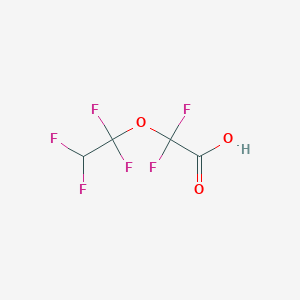
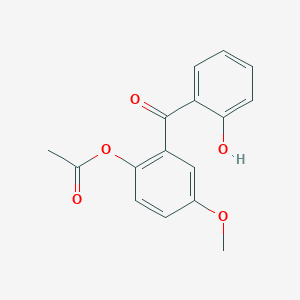
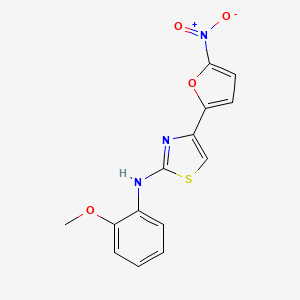
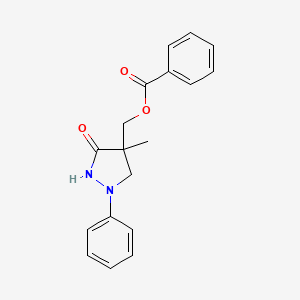
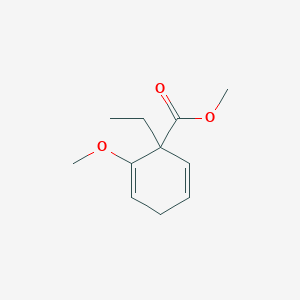
![3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione](/img/structure/B14427533.png)

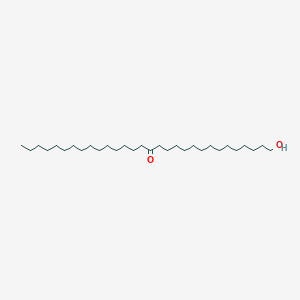
![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
